2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol
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Overview
Description
2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol is an organic compound with a complex structure that includes an amino group, a bromine atom, and multiple methyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3,5-dimethylphenol, followed by the alkylation with 1-amino-3-methylbutane under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and alkylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methylhexanamine: Shares a similar aliphatic amine structure but lacks the phenol and bromine groups.
Ademetionine: Contains an amino group and is involved in methylation reactions but has a different overall structure.
Uniqueness
2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a bromine atom on the phenol ring allows for a wide range of chemical modifications and interactions .
Properties
Molecular Formula |
C13H20BrNO |
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Molecular Weight |
286.21 g/mol |
IUPAC Name |
2-(1-amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol |
InChI |
InChI=1S/C13H20BrNO/c1-7(2)5-10(15)12-9(4)13(14)8(3)6-11(12)16/h6-7,10,16H,5,15H2,1-4H3 |
InChI Key |
NXNKORPEBSCPIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C(CC(C)C)N)O |
Origin of Product |
United States |
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